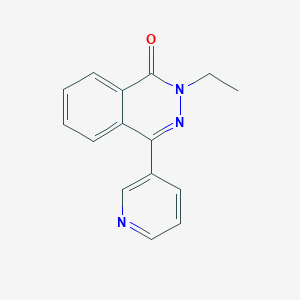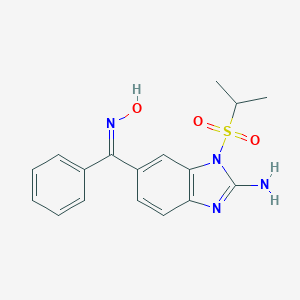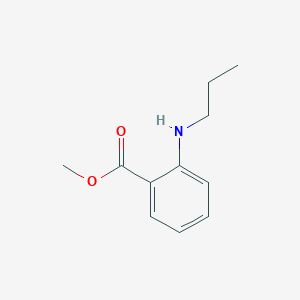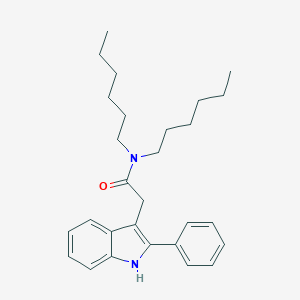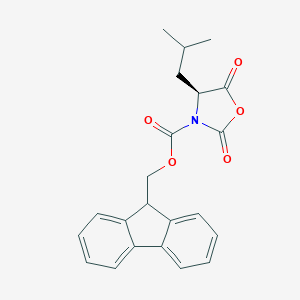
Fmoc-Leucine,NCA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Leucine, N-carboxyanhydride (NCA) is a type of amino acid derivative that is commonly used in scientific research. It is a synthetic compound that is used in the synthesis of peptides and proteins. Fmoc-Leucine, NCA is a white powder that is soluble in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.
Mecanismo De Acción
The mechanism of action of Fmoc-Leucine, Fmoc-Leucine,NCA is not well understood. However, it is believed to act as a nucleophile in the peptide synthesis reaction. Fmoc-Leucine, Fmoc-Leucine,NCA reacts with the amino group of the growing peptide chain, forming a peptide bond.
Efectos Bioquímicos Y Fisiológicos
Fmoc-Leucine, Fmoc-Leucine,NCA does not have any known biochemical or physiological effects. It is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Fmoc-Leucine, Fmoc-Leucine,NCA in lab experiments is its high purity. The compound can be easily synthesized and purified, which makes it an ideal building block for peptide synthesis. One limitation of using Fmoc-Leucine, Fmoc-Leucine,NCA is its high cost. The compound is relatively expensive compared to other amino acid derivatives.
Direcciones Futuras
For the use of Fmoc-Leucine, Fmoc-Leucine,Fmoc-Leucine,NCA include the development of new methods for peptide synthesis and the synthesis of new peptidomimetics.
Métodos De Síntesis
The synthesis of Fmoc-Leucine, Fmoc-Leucine,NCA involves the reaction of Fmoc-Leucine with phosgene. The reaction produces Fmoc-Leucine, Fmoc-Leucine,NCA as a white powder. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
Fmoc-Leucine, Fmoc-Leucine,NCA is commonly used in scientific research for the synthesis of peptides and proteins. It is used as a building block in the solid-phase synthesis of peptides. Fmoc-Leucine, Fmoc-Leucine,NCA can be used to synthesize peptides with a variety of amino acid sequences. It is also used in the synthesis of cyclic peptides and peptidomimetics.
Propiedades
Número CAS |
125814-21-3 |
|---|---|
Nombre del producto |
Fmoc-Leucine,NCA |
Fórmula molecular |
C22H21NO5 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C22H21NO5/c1-13(2)11-19-20(24)28-22(26)23(19)21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3/t19-/m0/s1 |
Clave InChI |
FUSUFTVAQIREOR-IBGZPJMESA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



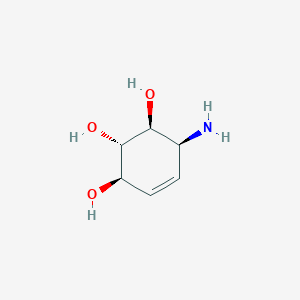
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)
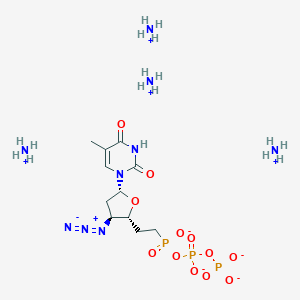
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
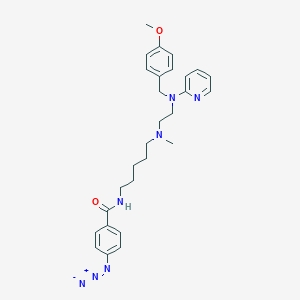
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
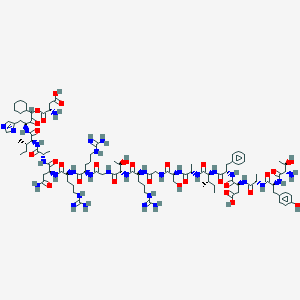
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)
